ethyl 2-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
Description
The compound ethyl 2-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate features a quinazolin-4-one core substituted at position 3 with a prop-2-en-1-yl (allyl) group and at position 7 with a furan-2-ylmethyl carbamoyl moiety. The thioacetate ester at position 2 introduces a sulfur-linked ethyl ester, enhancing solubility and reactivity.
Properties
IUPAC Name |
ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-3-9-24-20(27)16-8-7-14(19(26)22-12-15-6-5-10-29-15)11-17(16)23-21(24)30-13-18(25)28-4-2/h3,5-8,10-11H,1,4,9,12-13H2,2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXQGSFACGBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)N1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the quinazolinone intermediate.
Formation of the Sulfanyl Acetate Group: The final step involves the reaction of the intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl 2-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.
Comparison with Similar Compounds
Structural Analogues of Quinazolinone Derivatives
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate (Compound 4)
- Structure : Lacks the allyl group (position 3: phenyl) and the furan-carbamoyl substituent (position 7: unsubstituted).
- Synthesis : Synthesized via reaction of 2-mercapto-3-phenylquinazolin-4-one with ethyl chloroacetate.
- Key Differences :
- The phenyl group at position 3 reduces steric hindrance compared to the allyl group.
- Absence of the furan-carbamoyl group limits hydrogen-bonding interactions.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Structure : Methyl ester (vs. ethyl) and 3-methoxyphenyl substituent at position 3.
- Impact: Methyl ester decreases lipophilicity (lower molecular weight).
Heterocyclic Core Variations
Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate
- Structure: Replaces quinazolinone with thiochromen-4-one; position 3 substituted with triazole.
- Crystallography: Monoclinic crystal system (P21/c), with S···S interactions influencing packing.
- Key Differences :
Bioactivity Correlations
- Anti-exudative Activity: Triazole derivatives with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative effects at 10 mg/kg, comparable to diclofenac. This suggests the furan-carbamoyl group in the target compound may confer similar bioactivity.
- Structure-Activity Relationships (SAR) : Clustering analysis indicates that substituents on the core heterocycle strongly correlate with bioactivity profiles. The allyl and furan-carbamoyl groups in the target compound may synergize to enhance target binding.
Physicochemical and Crystallographic Comparisons
*Calculated based on molecular formula.
Biological Activity
Ethyl 2-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a quinazoline core, a furan moiety, and various functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 499.58 g/mol.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:
- Antimicrobial Activity : Some studies suggest that derivatives of quinazoline possess significant antimicrobial properties, potentially inhibiting bacterial growth through interference with cellular processes.
- Anticancer Properties : The presence of the furan and quinazoline structures has been associated with anticancer activity. These compounds may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways or signal transduction, which can lead to therapeutic effects in diseases like cancer or infections.
Antimicrobial Activity
A study evaluated the antimicrobial effects of related compounds against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial activity.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 5 |
| Compound B | S. aureus | 10 |
| Ethyl 2... | P. aeruginosa | 15 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12 |
| A549 (Lung) | 8 |
| HeLa (Cervical) | 15 |
Case Studies
- Case Study on Anticancer Effects : A recent publication investigated the effects of ethyl 2... on MCF7 breast cancer cells. The study reported that treatment with the compound resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation.
- Antimicrobial Screening : Another study screened several derivatives for their antimicrobial properties against multi-drug resistant strains. Ethyl 2... was found to be particularly effective against resistant strains of E. coli and S. aureus, highlighting its potential as a lead compound for further development.
Q & A
Q. Q: What are the key synthetic steps for preparing ethyl 2-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate?
A: The synthesis typically involves:
- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with carbamoylating agents (e.g., phenyl isothiocyanate) under reflux in ethanol .
- Step 2: Thiolation at the 2-position using ethyl chloroacetate in the presence of anhydrous K₂CO₃ in DMF .
- Step 3: Functionalization at the 7-position with a furfuryl carbamoyl group via coupling reactions, requiring careful control of stoichiometry and reaction time .
Characterization is achieved via NMR, IR, and X-ray crystallography .
Advanced Synthesis Optimization
Q. Q: How can reaction parameters be optimized to improve yield and purity during synthesis?
A: Optimization strategies include:
- Design of Experiments (DoE): Use factorial designs to evaluate variables (temperature, solvent ratios, catalyst loading) and identify optimal conditions .
- Flow Chemistry: Continuous-flow systems enhance reproducibility and reduce side reactions, as demonstrated in analogous thiochromen-2-yl acetate syntheses .
- Purification: Recrystallization from ethanol-DMF mixtures minimizes impurities, as shown in structurally similar quinazolinone derivatives .
Basic Structural Characterization
Q. Q: Which spectroscopic and crystallographic methods confirm the compound’s structure?
A: Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR identifies protons and carbons in the quinazolinone core, thioether linkage, and furfuryl groups .
- X-ray Diffraction: Monoclinic crystal systems (e.g., space group P21/c) reveal bond lengths (e.g., S–C bonds at ~1.72–1.75 Å) and intermolecular interactions (e.g., hydrogen bonds stabilizing the lattice) .
- IR Spectroscopy: Stretching frequencies for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups .
Advanced Data Contradiction Resolution
Q. Q: How can discrepancies in crystallographic or spectroscopic data between derivatives be resolved?
A: Contradictions arise from substituent effects (e.g., allyl vs. phenyl groups). Mitigation strategies:
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., π-stacking vs. H-bonding) to explain packing differences .
- DFT Calculations: Compare experimental vs. computed bond lengths/angles to identify steric or electronic outliers .
- Multi-technique Validation: Cross-check NMR/X-ray data with mass spectrometry to rule out impurities .
Biological Activity Profiling
Q. Q: What methodologies assess this compound’s potential as a kinase inhibitor?
A: Protocols include:
- Enzyme Inhibition Assays: Measure IC₅₀ values against target kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ kits .
- Molecular Docking: Simulate binding modes with kinase ATP-binding pockets using software like AutoDock Vina, guided by structural analogs .
- Cellular Toxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) evaluate selectivity and therapeutic index .
Computational Design
Q. Q: What in silico methods predict reactivity or photophysical properties?
A: Advanced approaches include:
- TD-DFT: Predicts UV-Vis absorption spectra by modeling excited-state transitions, validated for maleimide derivatives .
- Molecular Dynamics (MD): Simulates solvent effects on stability, critical for optimizing solubility in aqueous buffers .
- QSAR Models: Relate structural descriptors (e.g., Hammett constants of substituents) to bioactivity, as seen in triazole-based compounds .
Stability and Degradation Analysis
Q. Q: How can hydrolytic or oxidative degradation pathways be studied?
A: Methodologies involve:
- Forced Degradation Studies: Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) or H₂O₂, followed by HPLC-MS to identify degradation products .
- Kinetic Modeling: Determine rate constants (k) for hydrolysis of the ester or thioether groups under varying pH .
- Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) to assess decomposition temperatures .
Advanced Crystallography
Q. Q: How do crystal packing interactions influence the compound’s physicochemical properties?
A: Key findings from analogous structures:
- Hydrogen Bonding: N–H···O interactions between quinazolinone carbonyls and solvent molecules enhance solubility .
- π-Stacking: Aryl group arrangements affect melting points and bioavailability, as observed in phenyl-substituted derivatives .
- Torsional Angles: Allyl group conformation (e.g., gauche vs. anti) impacts molecular flexibility and crystal density .
Scale-Up Challenges
Q. Q: What are critical considerations for scaling up synthesis without compromising purity?
A: Lessons from flow-chemistry studies:
- Mixing Efficiency: Turbulent flow reactors prevent aggregation in thioether-forming steps .
- Catalyst Recycling: Immobilized K₂CO₃ on silica improves recovery in multi-batch syntheses .
- In-line Analytics: UV-Vis or IR probes monitor reaction progress in real time, reducing off-spec products .
Toxicity and Environmental Impact
Q. Q: What assays evaluate the compound’s ecotoxicological risks?
A: Standardized protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
